4-(4-Fluorophenoxy)butane-1-sulfonyl chloride
CAS No.: 1202760-82-4
Cat. No.: VC3001328
Molecular Formula: C10H12ClFO3S
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202760-82-4 |
|---|---|
| Molecular Formula | C10H12ClFO3S |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 4-(4-fluorophenoxy)butane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 |
| Standard InChI Key | PZIGBMOWDWBZHG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride contains several key structural elements that define its chemical identity and reactivity. The molecular structure consists of a sulfonyl chloride group (SO₂Cl) at one terminus of a four-carbon butane chain, with a 4-fluorophenoxy group attached at the opposite end. This arrangement can be represented by the molecular formula C₁₀H₁₂ClFO₃S, with an approximate molecular weight of 266.72 g/mol.
The structure combines three distinct functional components:
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The sulfonyl chloride group, which is highly electrophilic and reactive toward nucleophiles
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The 4-carbon aliphatic linker, providing conformational flexibility
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The 4-fluorophenoxy moiety, which contains an electronegative fluorine atom that influences the electronic properties of the aromatic ring
Physical Properties
Based on the properties of structurally similar compounds, such as 4-chlorobutane-1-sulphonyl chloride and 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride, the following physical properties can be reasonably predicted:
Chemical Properties
The chemical behavior of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride would be predominantly dictated by the highly reactive sulfonyl chloride functional group. Key chemical properties include:
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High reactivity toward nucleophiles, particularly amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates respectively
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Susceptibility to hydrolysis in aqueous conditions, yielding the corresponding sulfonic acid
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The ether linkage provides relative stability under most conditions but may be cleaved under strong acidic conditions
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The fluorine substituent on the phenyl ring modifies the electron density distribution, potentially enhancing metabolic stability in biological systems
Synthesis Methods
Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride would likely employ reaction conditions similar to those used for the preparation of 4-chlorobutane-1-sulphonyl chloride, as detailed in search result :
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Sulfonyl Chloride Formation | Thionyl chloride (1.1-1.5 equiv), DMF (0.14 equiv as catalyst) | 70°C, 3-6 days, under nitrogen | 80-90% |
| Alternative Method | Phosphorus pentachloride in DCM | 0-25°C, 2-4 hours | 70-85% |
| Ether Formation | 4-Fluorophenol, base (K₂CO₃), suitable butane derivative | 80-100°C, 12-24h, in acetone or DMF | 70-85% |
A detailed synthetic procedure might involve:
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Combining the appropriate precursor with thionyl chloride (1.1 equiv)
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Adding DMF (0.14 equiv) as a catalyst
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Stirring under nitrogen at 70°C for 3 days
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Adding additional thionyl chloride (0.37 equiv) as needed
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Continuing stirring at 70°C for another 3 days
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Cooling to room temperature and concentrating in vacuo
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Diluting with toluene and concentrating again to remove excess reagents
Purification Techniques
For optimal purity, 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride would require careful purification using techniques appropriate for moisture-sensitive compounds:
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Column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
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Recrystallization from suitable anhydrous solvents
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Handling under inert atmosphere to prevent hydrolysis
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Drying under high vacuum to remove residual solvents
Applications and Biological Activity
Pharmaceutical Applications
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride, like other sulfonyl chlorides, would have significant potential in pharmaceutical development:
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As a key intermediate in the synthesis of sulfonamide-based drugs, which constitute an important class of pharmaceuticals
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For the preparation of sulfonate esters that can serve as prodrugs with controlled release properties
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In the development of enzyme inhibitors, particularly for serine proteases and other nucleophilic enzymes
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For the modification of peptides to create peptidomimetic compounds with enhanced stability
The presence of the fluorine atom in the structure is particularly significant in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity to target proteins .
Synthetic Versatility
The high reactivity of the sulfonyl chloride group makes 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride a versatile building block in organic synthesis:
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Formation of sulfonamides via reaction with primary or secondary amines, similar to the reactions described in search result
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Preparation of sulfonate esters through reaction with alcohols
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Synthesis of sulfonyl derivatives with specific biological targets
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Introduction of the 4-fluorophenoxy moiety into more complex molecular structures
Analytical Methods
Spectroscopic Characterization
The structural elucidation and purity assessment of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride would employ various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for the butane chain protons and aromatic protons
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¹⁹F NMR would display a distinctive signal for the fluorine atom
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¹³C NMR would confirm the carbon framework and functional groups
Infrared (IR) Spectroscopy
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Characteristic absorption bands for S=O stretching (typically 1350-1150 cm⁻¹)
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S-Cl stretching vibrations (approximately 750-700 cm⁻¹)
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C-F stretching (typically 1400-1000 cm⁻¹)
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C-O-C stretching for the ether linkage (approximately 1300-1000 cm⁻¹)
Mass Spectrometry
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Molecular ion peak corresponding to the molecular weight
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Characteristic fragmentation patterns involving loss of Cl, SO₂, and other structural components
Chromatographic Analysis
For purity assessment and reaction monitoring, the following chromatographic methods would be appropriate:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
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